molecular formula C14H21N3O2S B15368393 3-(Pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

3-(Pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B15368393
M. Wt: 295.40 g/mol
InChI Key: QIYDKIUYXQDZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine derivative featuring a pyrazine ring linked via a sulfanyl (thioether) group at the 3-position of the piperidine core. The tert-butyl ester group at the 1-position enhances steric protection of the piperidine nitrogen, improving stability during synthetic processes. Key physicochemical properties include a molecular formula of C₁₄H₂₁N₃O₂S and a molar mass of 295.40 g/mol . This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting heterocyclic scaffolds.

Properties

Molecular Formula

C14H21N3O2S

Molecular Weight

295.40 g/mol

IUPAC Name

tert-butyl 3-pyrazin-2-ylsulfanylpiperidine-1-carboxylate

InChI

InChI=1S/C14H21N3O2S/c1-14(2,3)19-13(18)17-8-4-5-11(10-17)20-12-9-15-6-7-16-12/h6-7,9,11H,4-5,8,10H2,1-3H3

InChI Key

QIYDKIUYXQDZLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC=CN=C2

Origin of Product

United States

Biological Activity

3-(Pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula: C15H23N3O3S
  • Molecular Weight: 293.43 g/mol
  • CAS Number: Not specified in available sources.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The presence of the pyrazine ring and the piperidine moiety contributes to its pharmacological properties.

Biological Activity

Research indicates that derivatives of piperidine and pyrazine exhibit a range of biological activities, particularly in antimicrobial and antituberculosis applications. For instance, studies have shown that compounds with similar structures demonstrate significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL for resistant strains .

Antimicrobial Activity

A recent study highlighted the synthesis and evaluation of various piperidinothiosemicarbazone derivatives, some of which include pyrazine rings. These compounds exhibited selective antimycobacterial activity, with MIC values indicating strong efficacy against standard strains of M. tuberculosis (MIC 2–4 μg/mL) while showing negligible toxicity towards human cells (IC50 > 50 μg/mL) .

Data Table: Biological Activity Overview

CompoundStructureMIC (μg/mL)Toxicity (IC50 μg/mL)Activity Type
Compound 8Pyrazine derivative2>50Antimycobacterial
Compound 9Piperidine derivative4>50Antimycobacterial
Compound 10Piperidinothiosemicarbazone0.5>50Antimycobacterial
Compound 11Pyrazine derivative>500>50Negligible activity

Case Studies

  • Study on Tuberculostatic Activity : In a comparative analysis, piperidinothiosemicarbazone derivatives were synthesized and tested against both standard and resistant strains of M. tuberculosis. The results indicated that structural modifications significantly impacted antimicrobial potency, with specific substitutions enhancing activity .
  • Selectivity and Toxicity Assessment : Another investigation focused on assessing the selectivity of these compounds towards M. tuberculosis compared to other microorganisms. The findings revealed that certain derivatives maintained high selectivity (MIC toward other microorganisms ≥ 1000 μg/mL), indicating their potential as targeted therapies for tuberculosis without affecting human cell viability .

Comparison with Similar Compounds

Key Observations:

Electronic Effects : Pyrazine-containing analogs (e.g., target compound and methyl-pyrazine derivative ) exhibit distinct electronic profiles due to aromatic nitrogen atoms, favoring interactions with electron-deficient targets. In contrast, thiazole derivatives introduce a sulfur atom that may participate in charge-transfer interactions.

Hydroxyethylsulfanyl derivatives improve solubility but may compromise blood-brain barrier penetration.

Positional Isomerism: The 4-position analog demonstrates how minor positional changes in substituents can alter molecular conformation, impacting binding affinity in drug design.

Q & A

Q. What are the common synthetic routes for preparing 3-(Pyrazin-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester, and how are reaction conditions optimized to avoid side products?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution : Reaction of a piperidine derivative with a pyrazine-2-thiol group under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the sulfanyl linkage .
  • Protection of the piperidine nitrogen : Use of di-tert-butyl dicarbonate (Boc₂O) to introduce the tert-butyl carbamate group, ensuring regioselectivity and preventing unwanted side reactions .
  • Optimization : Control of temperature (0–25°C), solvent polarity (e.g., THF or DCM), and reaction time to minimize hydrolysis of the tert-butyl ester or oxidation of the sulfanyl group .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the piperidine ring conformation, sulfanyl linkage (δ ~3.5–4.0 ppm for SCH₂), and tert-butyl group (δ ~1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ expected for C₁₄H₂₂N₃O₂S: 296.1438) .
  • HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect trace impurities from incomplete Boc protection .

Q. How does the tert-butyl ester group influence the compound’s stability and reactivity in downstream applications?

The tert-butyl ester acts as a protective group:

  • Stability : Resists hydrolysis under neutral or mildly acidic conditions but can be cleaved with strong acids (e.g., TFA) to generate reactive carboxylic acids for further derivatization .
  • Solubility : Enhances lipophilicity, improving membrane permeability in biological assays .
  • Reactivity : Minimizes undesired nucleophilic attacks on the piperidine nitrogen during coupling reactions .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data for derivatives of this compound across different assay systems?

  • Assay-Specific Variables : Account for differences in pH, temperature, or buffer composition that may alter the compound’s ionization state or aggregation .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to identify metabolites that may interfere with activity in vivo versus in vitro .
  • Control Experiments : Include structure-activity relationship (SAR) studies with analogs lacking the pyrazine or sulfanyl group to isolate functional contributions .

Q. What strategies are employed to modulate stereochemical outcomes during the synthesis of derivatives?

  • Chiral Auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., enantiopure piperidine precursors) to control stereochemistry at the 3-position .
  • Catalytic Asymmetric Synthesis : Pd-catalyzed cross-coupling or enzymatic resolution to achieve high enantiomeric excess (ee >90%) .
  • Dynamic Kinetic Resolution : Employ conditions where racemization is suppressed during key steps (e.g., sulfanyl group introduction) .

Q. What are the key challenges in designing experiments to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Target Validation : Use CRISPR/Cas9 knockout models or siRNA silencing to confirm target specificity .
  • Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd) and thermodynamics .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and guide mutagenesis experiments .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound’s pharmacokinetic profile?

  • Parameter Refinement : Adjust logP, pKa, and solubility values in software (e.g., ADMET Predictor™) based on experimental HPLC and shake-flask data .
  • In Vitro-In Vivo Extrapolation (IVIVE) : Use hepatocyte clearance data to refine hepatic extraction ratio predictions .
  • Mechanistic Modeling : Incorporate transporter-mediated uptake/efflux (e.g., P-gp inhibition assays) into physiologically based pharmacokinetic (PBPK) models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.